rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans
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Overview
Description
"rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans" is an organic compound characterized by a chiral pyrrolidine ring and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans" typically involves several steps:
Formation of the Pyrrolidine Ring: : This can be achieved through the reaction of a suitable amine with an α,β-unsaturated ester or nitrile under acidic conditions.
Introduction of the Bromophenyl Group: : A bromination reaction, often using bromine or a brominating agent such as N-bromosuccinimide, introduces the bromine atom onto the phenyl ring.
Attachment of the Fluoren-9-ylmethoxy Carbonyl Group: : This involves the protection of the amino group via reaction with fluoren-9-ylmethoxy carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound might use optimized versions of the above synthetic routes with emphasis on maximizing yield and purity while minimizing cost and environmental impact. Process optimization could involve the use of catalysts, improved reaction conditions, and more efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolidine ring or the phenyl ring, depending on the oxidizing agent used.
Reduction: : Reduction reactions could be used to alter the oxidation state of the bromophenyl group or reduce the carboxylic acid to an alcohol.
Substitution: : The bromine atom on the phenyl ring makes the compound amenable to nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Sodium hydroxide, ammonia, or organometallic reagents.
Major Products
The major products from these reactions depend on the specific conditions but might include different oxidized forms of the pyrrolidine ring, reduced alcohol derivatives, or substituted phenyl derivatives.
Scientific Research Applications
This compound's structure suggests several areas of application:
Chemistry: : Used as a building block for synthesizing more complex molecules, studying chiral separation, and analyzing reaction mechanisms.
Biology: : Its structure allows it to act as a ligand for studying protein-ligand interactions and enzyme inhibition.
Medicine: : Potential use in the design of drugs targeting specific enzymes or receptors, possibly as enzyme inhibitors.
Industry: : Could serve as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The compound can exert its effects by binding to specific molecular targets, such as enzymes or receptors, interfering with their normal function. Its chiral centers and unique structural features enable it to interact with biological macromolecules in a stereospecific manner, influencing pathways involved in metabolic or signaling processes.
Comparison with Similar Compounds
Similar Compounds: : Other chiral pyrrolidine derivatives, bromophenyl compounds, and molecules with the fluorenylmethoxy carbonyl protecting group.
Uniqueness: : The specific combination of the chiral pyrrolidine ring, bromophenyl group, and fluorenylmethoxy carbonyl group makes this compound distinctive
Conclusion
"rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans" stands out due to its complex structure and wide range of potential applications in various scientific fields. Its unique characteristics make it a valuable compound for further study and development in chemistry, biology, medicine, and industry.
Biological Activity
The compound rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-trans-4-bromophenyl-pyrrolidine carboxylic acid, is a synthetic organic compound belonging to the class of pyrrolidine carboxylic acids. Its unique structure, characterized by a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a significant molecule in medicinal chemistry and organic synthesis.
- Molecular Formula : C26H22BrNO4
- Molecular Weight : 492.36 g/mol
- CAS Number : 2381802-54-4
- IUPAC Name : rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The Fmoc group serves as a protective moiety that allows selective reactions at the amino site during peptide synthesis. The bromophenyl group enhances the compound's reactivity and stability, which can influence its interaction with biological macromolecules such as proteins and enzymes.
1. Enzyme Inhibition
Research indicates that compounds similar to rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid exhibit inhibitory effects on specific enzymes. For instance, studies have shown that pyrrolidine derivatives can inhibit protease activity, which is crucial in various pathological processes including cancer progression and viral infections.
2. Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The presence of the bromophenyl group may enhance the compound's ability to penetrate cellular membranes and exert its effects on target cells .
3. Neuroprotective Effects
There is emerging evidence suggesting that pyrrolidine derivatives may possess neuroprotective properties. These compounds have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid in various biological assays:
Properties
CAS No. |
2307734-01-4 |
---|---|
Molecular Formula |
C26H22BrNO4 |
Molecular Weight |
492.4 |
Purity |
95 |
Origin of Product |
United States |
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